
9-Methyl-9-(2-methylphenyl)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-9-(2-methylphenyl)-9H-fluorene is an organic compound with the molecular formula C20H18 It is a derivative of fluorene, characterized by the presence of a methyl group and a 2-methylphenyl group attached to the fluorene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9-(2-methylphenyl)-9H-fluorene typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of fluorene with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into various hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the fluorene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions include various substituted fluorenes, ketones, alcohols, and hydrogenated derivatives.
Applications De Recherche Scientifique
9-Methyl-9-(2-methylphenyl)-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It finds applications in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 9-Methyl-9-(2-methylphenyl)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
9-Methyl-9H-fluorene: Lacks the 2-methylphenyl group, making it less sterically hindered.
9-Phenyl-9H-fluorene: Contains a phenyl group instead of a 2-methylphenyl group, affecting its reactivity and applications.
9,9-Dimethyl-9H-fluorene: Features two methyl groups, altering its electronic properties.
Uniqueness: 9-Methyl-9-(2-methylphenyl)-9H-fluorene is unique due to the presence of both a methyl and a 2-methylphenyl group, which influence its chemical reactivity and potential applications. This structural uniqueness makes it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
88172-47-8 |
|---|---|
Formule moléculaire |
C21H18 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
9-methyl-9-(2-methylphenyl)fluorene |
InChI |
InChI=1S/C21H18/c1-15-9-3-6-12-18(15)21(2)19-13-7-4-10-16(19)17-11-5-8-14-20(17)21/h3-14H,1-2H3 |
Clé InChI |
WWMWQOSMHCSALS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,12-Dimethoxynaphtho[2,3-a]azulene](/img/structure/B14396805.png)
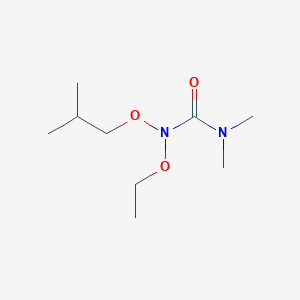
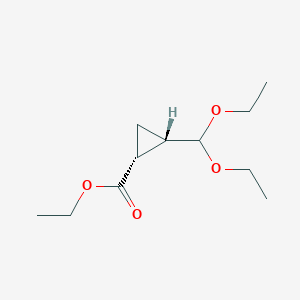

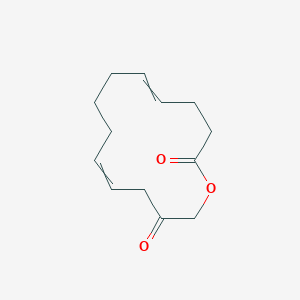

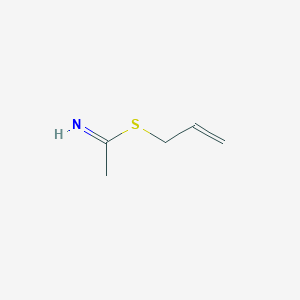
![{[1-(1-Methoxycyclohexyl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14396845.png)
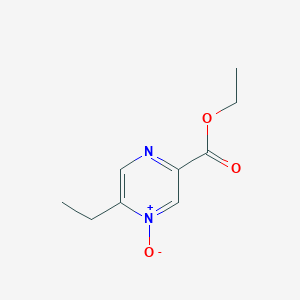

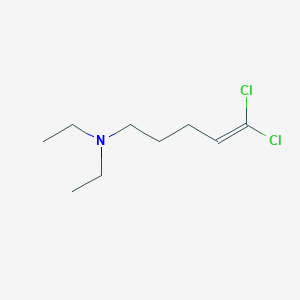
![1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14396861.png)

![1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B14396873.png)
